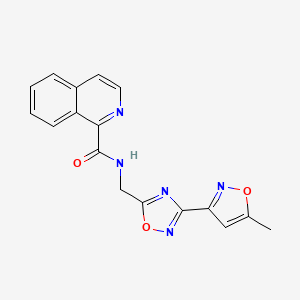

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves innovative methodologies, including the use of copper-catalyzed aerobic oxidative radical cascade annulations, utilizing air as an environmentally friendly oxidant. This method highlights the potential for high atom economy and broad substrate scope, suggesting a pathway that could be adapted for the synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide (Chen et al., 2018).

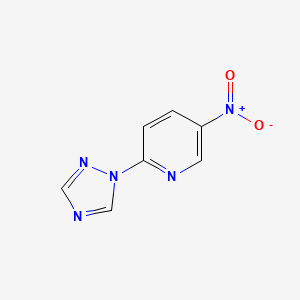

Molecular Structure Analysis

The molecular structure of compounds within this family is often characterized by X-ray crystallography, providing insights into their conformational features. Such analyses are crucial for understanding the bioactive conformation and facilitating the design of analogs with improved activity profiles.

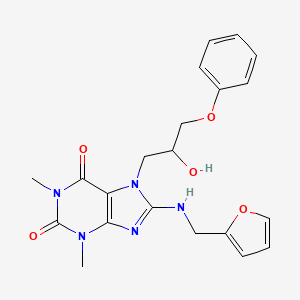

Chemical Reactions and Properties

The chemical reactivity of these compounds can be influenced by their functional groups, such as carboxamide, which participates in various chemical reactions. These functionalities can undergo transformations that significantly affect the molecule's biological activity and pharmacokinetic properties.

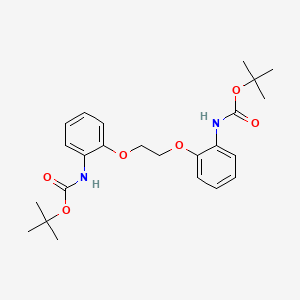

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. These properties are determined through rigorous testing and contribute to the optimization of the compound's pharmaceutical profile.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are vital for the compound's application in medicinal chemistry. Studies focusing on these aspects enable the fine-tuning of the compound's chemical structure to enhance its biological activity and selectivity.

- Synthesis and cytotoxic activity of related compounds: (Deady et al., 2000)

- Cu-Catalyzed radical cascade annulations: (Chen et al., 2018)

- DEAD-Mediated oxidative Ugi/Aza-Wittig reaction: (Ding et al., 2020)

Applications De Recherche Scientifique

Cytotoxic Activity

Research into carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures has shown varying cytotoxic activities against cancer cell lines, depending on the position of the side chain within the compound's structure. Some derivatives exhibited significant cytotoxicity, suggesting potential for anticancer applications (Deady et al., 2000). Similar studies on isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives highlighted their antitumor activity, with some compounds showing optimum antineoplastic activity in mice models of leukemia (Liu et al., 1995).

Antimicrobial and Antioxidant Properties

A study synthesized and evaluated a series of quinazolinone and thiazolidinone compounds for their antimicrobial and antioxidant activities. Certain compounds exhibited potent antimicrobial activity against bacteria and fungi, along with promising antioxidant properties (Desai et al., 2011). This indicates the compound's potential in the development of new antimicrobial and antioxidant agents.

Chemical Synthesis Methodologies

Innovative synthesis methods for structurally important compounds, including isoxazolidine and oxazinane-fused isoquinolin-1(2H)-ones, have been developed. These methods utilize Cu-catalyzed aerobic oxidative radical cascade annulations, featuring air as an oxidant and demonstrating broad substrate scope and high atom economy (Chen et al., 2018). Such methodologies are crucial for the efficient and environmentally friendly synthesis of complex organic compounds.

Propriétés

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c1-10-8-13(21-24-10)16-20-14(25-22-16)9-19-17(23)15-12-5-3-2-4-11(12)6-7-18-15/h2-8H,9H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAOXAYUQLQBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2495992.png)

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)

![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)